molecular formula C8H6ClF3N2O B14044750 5-Chloro-N'-hydroxy-2-(trifluoromethyl)benzimidamide

5-Chloro-N'-hydroxy-2-(trifluoromethyl)benzimidamide

Cat. No.: B14044750
M. Wt: 238.59 g/mol
InChI Key: GUCJIDQVQFFSPG-UHFFFAOYSA-N
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Description

5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide is a chemical compound that features a trifluoromethyl group, a hydroxy group, and a chloro substituent on a benzimidamide core

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidamides, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group may form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide is unique due to the presence of both a hydroxy group and a chloro substituent on the benzimidamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6ClF3N2O/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14-15/h1-3,15H,(H2,13,14)

InChI Key

GUCJIDQVQFFSPG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)C(F)(F)F

Origin of Product

United States

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